2-Chloro-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and two methyl groups at the third and fourth positions. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
2-Chloro-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It’s structurally similar to 3,4-dimethylaniline, which has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
Based on its structural similarity to 3,4-dimethylaniline, it can be inferred that it might interact with its targets through similar mechanisms . The compound may undergo various chemical reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
It’s structurally similar to 3,4-dimethylaniline, which is known to be involved in the synthesis of commercially important triarylmethane dyes such as malachite green and crystal violet .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound is water-soluble, which may influence its distribution and mobility in the environment .
Biochemical Analysis
Biochemical Properties
For instance, dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Cellular Effects
Some substituted anilines have been reported to cause DNA damage in mammalian cells .
Molecular Mechanism
It is known that anilines can undergo a variety of reactions, including nitration, lithiation, and reaction with methylating agents .
Temporal Effects in Laboratory Settings
It is known that anilines can undergo various reactions over time, which could potentially affect their stability and degradation .
Dosage Effects in Animal Models
Some substituted anilines have been reported to cause haematotoxicity in rats .
Metabolic Pathways
It is known that anilines can undergo N-demethylation and N-oxidation, which are important metabolic pathways .
Transport and Distribution
It is known that anilines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that anilines can interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3,4-dimethylbenzene to form 2-chloro-3,4-dimethyl-1-nitrobenzene, followed by reduction to yield the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Chloro-3,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
2-Chloroaniline: Lacks the methyl groups, leading to variations in chemical properties and uses.
2,4-Dimethylaniline: Has methyl groups at different positions, affecting its chemical behavior and applications.
Uniqueness
2-Chloro-3,4-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-chloro-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUBEJZMCSLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.